2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-5-yl]acetonitrile
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Overview
Description
2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-5-yl]acetonitrile is a complex organic compound that features both imidazole and piperidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-5-yl]acetonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-throughput screening and process optimization are often employed .
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-5-yl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole or piperidine rings.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-5-yl]acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-5-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-4-yl]acetonitrile
- 2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-6-yl]acetonitrile
- 2-[2-Chloro-1-(piperidin-4-yl)-1H-imidazol-5-yl]acetonitrile
Uniqueness
The unique combination of the imidazole and piperidine rings in 2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-5-yl]acetonitrile provides distinct chemical and biological properties. This compound’s specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable tool in drug discovery and development .
Properties
Molecular Formula |
C10H13ClN4 |
---|---|
Molecular Weight |
224.69 g/mol |
IUPAC Name |
2-(2-chloro-3-piperidin-3-ylimidazol-4-yl)acetonitrile |
InChI |
InChI=1S/C10H13ClN4/c11-10-14-7-9(3-4-12)15(10)8-2-1-5-13-6-8/h7-8,13H,1-3,5-6H2 |
InChI Key |
NQVYFGCPEWSDGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2C(=CN=C2Cl)CC#N |
Origin of Product |
United States |
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